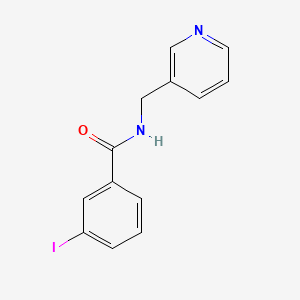

3-iodo-N-(pyridin-3-ylmethyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-iodo-N-(pyridin-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IN2O/c14-12-5-1-4-11(7-12)13(17)16-9-10-3-2-6-15-8-10/h1-8H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMGHYMWJSAPRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 3 Iodo N Pyridin 3 Ylmethyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR and ¹³C NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide initial data on the molecular skeleton.

For 3-iodo-N-(pyridin-3-ylmethyl)benzamide, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the iodobenzamide and pyridine (B92270) rings, as well as the methylene (B1212753) bridge and the amide N-H proton. The aromatic protons would appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm) due to spin-spin coupling. The methylene protons (-CH₂-) would likely appear as a doublet, coupled to the amide proton, while the amide proton (NH) would present as a broad triplet.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the amide group is characteristically found far downfield (around δ 165-170 ppm). The carbon atom bonded to the iodine (C-I) would also have a characteristic chemical shift. The remaining aromatic carbons would appear in the typical range of δ 120-150 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Amide (C=O) | - | 165 - 170 |

| Aromatic (C-H/C-C) | 7.0 - 8.5 | 120 - 150 |

| Methylene (-CH₂-) | ~4.5 | ~40 |

| Amide (N-H) | 8.5 - 9.5 | - |

Note: These are predicted values and actual experimental values may vary based on solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are employed to resolve complex spectra and establish definitive structural assignments. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would be used to confirm which protons are adjacent to each other on the aromatic rings and to confirm the coupling between the methylene protons and the amide N-H proton.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It allows for the unambiguous assignment of each carbon atom that has an attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range couplings). sdsu.edu This is particularly powerful for identifying quaternary carbons (those without attached protons) and for connecting the different fragments of the molecule, such as linking the pyridin-3-ylmethyl group to the benzamide (B126) nitrogen via correlation from the methylene protons to the amide carbonyl carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass. This allows for the determination of its elemental formula, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₃H₁₁IN₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the measured value to confirm the molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like amides without causing significant fragmentation. nih.gov In ESI-MS, the primary ion observed would be the protonated molecule, [M+H]⁺.

By inducing fragmentation within the mass spectrometer (MS/MS), a characteristic pattern can be obtained. researchgate.net For this compound, common fragmentation pathways would likely involve the cleavage of the amide bond, which is one of the weakest bonds in the molecule.

Table 2: Predicted Molecular Ions and Major Fragments in ESI-MS

| Ion/Fragment | Formula | Predicted m/z | Description |

|---|---|---|---|

| Protonated Parent | [C₁₃H₁₂IN₂O]⁺ | 351.00 | [M+H]⁺ |

| Benzoyl Fragment | [C₇H₄IO]⁺ | 230.93 | Cleavage of the amide C-N bond |

Note: m/z values correspond to the most abundant isotope.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.gov Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

The IR spectrum of this compound would display several key absorption bands confirming its structure:

N-H Stretch : A distinct peak around 3300 cm⁻¹ corresponding to the amide N-H bond.

Aromatic C-H Stretch : Signals typically appear just above 3000 cm⁻¹.

C=O Stretch : A strong, sharp absorption band characteristic of the amide carbonyl group, typically found around 1650 cm⁻¹.

C=C and C=N Stretches : Multiple bands in the 1600-1450 cm⁻¹ region corresponding to the aromatic rings.

N-H Bend : An absorption band around 1550 cm⁻¹ associated with the bending vibration of the N-H bond.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Amide N-H Stretch | ~3300 | Medium |

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Amide C=O Stretch | ~1650 | Strong |

| Aromatic C=C/C=N Stretch | 1600 - 1450 | Medium-Strong |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal packing.

Single-Crystal X-ray Crystallography

A single-crystal X-ray crystallography experiment on this compound would yield fundamental data about its crystal system, space group, and unit cell dimensions. This information precisely defines the repeating unit of the crystal lattice. Although experimental data for the title compound is not available, a hypothetical dataset, based on typical values for similar organic molecules like substituted benzamides, is presented below to illustrate the expected parameters. nih.gov

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Significance |

| Chemical Formula | C₁₃H₁₁IN₂O | Represents the elemental composition of the molecule. |

| Formula Weight | 350.15 g/mol | The mass of one mole of the compound. |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell based on lattice parameters. |

| Space Group | P2₁/c or Pbca | Defines the symmetry elements within the unit cell. |

| a (Å) | 8.0 - 12.0 | The length of the 'a' axis of the unit cell. |

| b (Å) | 9.0 - 15.0 | The length of the 'b' axis of the unit cell. |

| c (Å) | 18.0 - 25.0 | The length of the 'c' axis of the unit cell. |

| α (°) | 90 | The angle between the 'b' and 'c' axes. |

| β (°) | 95 - 110 | The angle between the 'a' and 'c' axes (for monoclinic systems). |

| γ (°) | 90 | The angle between the 'a' and 'b' axes. |

| Volume (ų) | 1500 - 2000 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Calculated Density (g/cm³) | 1.8 - 2.0 | The theoretical density of the crystal. |

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state architecture of this compound is expected to be dominated by a combination of strong and weak intermolecular interactions. These non-covalent forces dictate the stability and properties of the crystalline material.

Hydrogen Bonding: The most prominent hydrogen bond is anticipated to be the classic amide N−H···O=C interaction. mdpi.com This interaction typically leads to the formation of one-dimensional chains or centrosymmetric dimers, creating robust supramolecular synthons that are common in the crystal structures of benzamides. nih.gov

Halogen Bonding: A key feature in the crystal packing will be the participation of the iodine atom in halogen bonds. The iodine atom on the benzoyl ring possesses a region of positive electrostatic potential (a σ-hole) along the C−I bond axis, making it an effective halogen bond donor. nih.govacs.org Given the presence of multiple halogen bond acceptors in the molecule, several interactions are possible:

C−I···N (pyridine) Interaction: This is a highly probable and strong interaction where the iodine atom interacts with the electron-rich nitrogen of the pyridine ring. This type of halogen bond is a well-established tool in crystal engineering. nih.gov

C−I···O (carbonyl) Interaction: The iodine atom could also form a halogen bond with the carbonyl oxygen of a neighboring molecule. Such I···O interactions have been observed to direct the packing in other iodo-substituted amides. mdpi.comresearchgate.net

π-π Stacking: The electron-rich pyridine ring and the iodinated benzene (B151609) ring can engage in offset stacking interactions.

C−H···π Interactions: The hydrogen atoms of the methylene bridge or the aromatic rings can interact with the π-electron clouds of adjacent aromatic rings. ias.ac.in

C−H···O Interactions: Weak hydrogen bonds between aromatic or methylene C-H groups and the carbonyl oxygen can provide additional stabilization. nih.gov

The interplay of these diverse interactions—strong N−H···O hydrogen bonds, directional C−I···N/O halogen bonds, and dispersive π-stacking forces—would likely result in a densely packed and highly stable three-dimensional supramolecular architecture.

Interactive Data Table: Predicted Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Predicted Geometry / Significance |

| Hydrogen Bond | N−H (amide) | O=C (carbonyl) | Likely forms chains or dimers, a primary motif in amide structures. |

| Halogen Bond | C−I | N (pyridine) | A strong, directional interaction influencing the primary packing. |

| Halogen Bond | C−I | O=C (carbonyl) | A potential secondary interaction competing with the C−I···N bond. |

| π-π Stacking | Iodobenzoyl Ring | Pyridine Ring | Contributes to stabilizing the crystal lattice through dispersive forces. |

| C−H···π Interaction | C−H (aromatic/CH₂) | Aromatic Ring (π-cloud) | Provides further stabilization of the three-dimensional network. |

This predictive analysis underscores the complex yet ordered nature of molecular recognition in the solid state for this compound.

Computational and Theoretical Investigations of 3 Iodo N Pyridin 3 Ylmethyl Benzamide

In Silico Modeling for Ligand-Target Interactions (Non-Clinical Context)

Molecular Docking Methodologies and Binding Mode Predictions

Further research or original computational studies would be required to generate the specific data needed to populate these sections accurately.

Force Field-Based Simulations for Interaction Energies

Force field-based simulations, particularly molecular dynamics (MD), are powerful computational tools used to understand the dynamic behavior of a ligand within a biological system and to calculate the binding free energies. nih.gov This approach approximates the complex quantum mechanical interactions with simpler, classical potential energy functions, known as a force field, enabling the simulation of molecular motion over time.

For a compound like 3-iodo-N-(pyridin-3-ylmethyl)benzamide, MD simulations would typically be employed to study its interaction with a target protein. The process involves placing the ligand in the binding site of the protein and solvating the entire system in a water box with appropriate ions to mimic physiological conditions. The system's energy is then minimized, and it is gradually heated and equilibrated before a production simulation is run.

The interaction energy between the ligand and the protein is a key component of the binding affinity. This energy is typically calculated by summing the van der Waals and electrostatic interaction energies. nih.gov Force fields such as CHARMM and OPLS are commonly used for these types of simulations. nih.govnih.gov

Table 1: Representative Interaction Energy Components from a Hypothetical Simulation

| Interaction Type | Energy Contribution (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Van der Waals Energy | -35.5 | LEU287, VAL295, ALA340 |

| Electrostatic Energy | -15.2 | SER284, ARG120 |

| Total Non-bonded Interaction Energy | -50.7 | - |

This table presents hypothetical data representative of what would be obtained from a molecular dynamics simulation to illustrate the typical energy contributions.

Quantitative Structure-Activity Relationship (QSAR) Studies for Modulatory Activity (Non-Clinical)

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com These models are instrumental in predicting the activity of novel compounds and in optimizing lead structures. For this compound, QSAR studies would be valuable for predicting its modulatory activity against a specific biological target.

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. nih.gov These descriptors can be categorized into several classes, including:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity.

3D Descriptors: Geometrical properties, surface area.

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment. ucsb.edu

For a series of benzamide (B126) analogues, these descriptors would be calculated for each compound. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are then used to build a mathematical equation that relates the descriptors to the observed biological activity (e.g., IC50 values). jbclinpharm.orgresearchgate.net The selection of the most relevant descriptors is a critical step to avoid overfitting and to create a robust model. nih.gov

Table 2: Example Molecular Descriptors Used in QSAR Model Development

| Descriptor | Symbol | Description | Typical Value Range (for Benzamide Series) |

|---|---|---|---|

| Molecular Weight | MW | The sum of the atomic weights of all atoms in the molecule. | 300 - 500 g/mol |

| LogP | logP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | 2.0 - 4.5 |

| Topological Polar Surface Area | TPSA | The surface area of polar atoms, related to membrane permeability. | 50 - 90 Ų |

| Number of Rotatable Bonds | nRotB | The count of bonds that allow free rotation, indicating molecular flexibility. | 4 - 8 |

| HOMO Energy | E_HOMO | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. | -6.5 to -5.5 eV |

This table provides examples of common molecular descriptors and hypothetical value ranges for a series of benzamide derivatives.

A QSAR model's reliability and predictive capability must be rigorously validated. researchgate.net Validation is typically performed using both internal and external methods.

External validation involves splitting the initial dataset into a training set, used to build the model, and a test set, which is kept separate. The developed model is then used to predict the activity of the compounds in the test set. The predictive power of the model is judged by how well the predicted activities correlate with the experimental values for the test set. mdpi.com

Several statistical parameters are used to evaluate the quality of a QSAR model:

Coefficient of determination (R²): Indicates the goodness of fit for the training set. An R² value greater than 0.6 is generally considered acceptable. jbclinpharm.org

Cross-validated coefficient of determination (Q²): Measures the internal predictive ability of the model. A Q² value greater than 0.5 is desirable. jbclinpharm.orgresearchgate.net

Predictive R² (R²_pred): Assesses the external predictive power on the test set. researchgate.net

Table 3: Statistical Validation Parameters for a Hypothetical QSAR Model

| Parameter | Symbol | Value | Interpretation |

|---|---|---|---|

| Coefficient of Determination (Training Set) | R² | 0.85 | Good explanatory power for the training data. |

| Cross-Validated R² (LOO) | Q² | 0.72 | Good internal predictive ability and robustness. researchgate.net |

| Predictive R² (Test Set) | R²_pred | 0.81 | Excellent predictive power for external data. researchgate.net |

| Root Mean Square Error (RMSE) | RMSE | 0.25 | Low error between predicted and observed values. |

This table shows representative statistical results for a well-validated QSAR model, indicating its robustness and predictive capacity.

Successful development and validation of a QSAR model for a series of compounds including this compound would enable the reliable prediction of modulatory activity for new, unsynthesized analogues, thereby accelerating the identification of more potent compounds. mdpi.com

Chemical Reactivity and Derivatization Pathways of 3 Iodo N Pyridin 3 Ylmethyl Benzamide

Transformations Involving the Iodo-Group on the Benzamide (B126) Ring

The iodine substituent on the benzamide ring is a highly valuable functional group, primarily serving as a leaving group in various substitution and coupling reactions. This allows for the introduction of a wide range of substituents at the 3-position of the benzoyl moiety.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. For an SNAr reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgorganic-chemistry.org

In the case of 3-iodo-N-(pyridin-3-ylmethyl)benzamide, the iodo group is the leaving group. However, the benzamide moiety is not a strong activating group for SNAr. Consequently, direct displacement of the iodo group by common nucleophiles under standard SNAr conditions is expected to be challenging. Forcing conditions, such as high temperatures and the use of very strong nucleophiles (e.g., sodium amide), might be required to facilitate such transformations. pressbooks.pub The reaction is more feasible on aryl halides that are activated with potent electron-withdrawing groups like nitro groups. echemi.com

Further Metal-Catalyzed Cross-Coupling Reactions for Advanced Functionalization

The iodo-group on the benzamide ring is an excellent handle for a variety of metal-catalyzed cross-coupling reactions. These reactions offer a powerful and versatile toolkit for forming new carbon-carbon and carbon-heteroatom bonds, enabling significant structural diversification. The high reactivity of the C-I bond makes it particularly suitable for these transformations.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. nih.govyoutube.com this compound can react with various alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., Et₃N) to yield 3-alkenyl-N-(pyridin-3-ylmethyl)benzamide derivatives. libretexts.orgresearchgate.net

Suzuki Coupling: The Suzuki reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organohalide. chemistrysteps.comacs.org This reaction is widely used for the formation of biaryl structures. The iodo-substituent of the title compound can be readily coupled with a variety of aryl or vinyl boronic acids under standard Suzuki conditions, which typically involve a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₂CO₃), and a suitable solvent system. stackexchange.comchemrxiv.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. acs.orgwikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of an alkynyl moiety at the 3-position of the benzamide ring, leading to the synthesis of 3-alkynyl-N-(pyridin-3-ylmethyl)benzamide derivatives. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base. libretexts.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgmasterorganicchemistry.com This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines. libretexts.orgyoutube.com Applying this methodology to this compound would enable the synthesis of various 3-amino-N-(pyridin-3-ylmethyl)benzamide derivatives. The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base (e.g., sodium tert-butoxide). wikipedia.orgnih.gov

| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Resulting Functional Group |

|---|---|---|---|---|

| Heck Reaction | Alkene | Pd(OAc)₂, PPh₃ | Et₃N, K₂CO₃ | -CH=CHR |

| Suzuki Coupling | Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ | Na₂CO₃, K₂CO₃ | -R (Aryl, Vinyl) |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | -C≡CR |

| Buchwald-Hartwig Amination | Amine (R¹R²NH) | Pd₂(dba)₃, BINAP | NaOt-Bu, Cs₂CO₃ | -NR¹R² |

Reactions at the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic and basic center, susceptible to reactions with electrophiles and coordination with metal ions.

N-Alkylation and N-Oxidation Reactions

N-Alkylation: The pyridine nitrogen can be alkylated by treatment with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to form the corresponding pyridinium (B92312) salts. This modification introduces a positive charge into the molecule, which can significantly alter its physical and biological properties. The reaction typically proceeds by nucleophilic attack of the pyridine nitrogen on the alkyl halide. acs.org

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using various oxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) being a commonly used reagent. arkat-usa.orgchemtube3d.com The resulting N-oxide exhibits altered electronic properties and reactivity compared to the parent pyridine. For instance, pyridine N-oxides can facilitate nucleophilic substitution at the 2- and 4-positions of the pyridine ring. rsc.org The oxidation is generally carried out in a chlorinated solvent like dichloromethane (B109758). youtube.com

| Reaction | Reagent | Product |

|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl Pyridinium Salt |

| N-Oxidation | m-CPBA, H₂O₂ | Pyridine N-Oxide |

Modifications of the Amide Linkage

The amide bond, while generally stable, can undergo several chemical transformations under specific conditions, providing another avenue for derivatization.

Hydrolysis: The amide linkage can be cleaved through hydrolysis under either acidic or basic conditions to yield 3-iodobenzoic acid and (pyridin-3-yl)methanamine. allen.invedantu.com Acid-catalyzed hydrolysis typically requires heating in the presence of a strong acid (e.g., HCl or H₂SO₄), while basic hydrolysis is usually carried out with a strong base like NaOH or KOH, followed by acidification to obtain the carboxylic acid. masterorganicchemistry.comlibretexts.org

Reduction: The amide carbonyl group can be reduced to a methylene (B1212753) group (-CH₂-) to form the corresponding secondary amine, 3-iodo-N-((pyridin-3-yl)methyl)benzylamine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation, as amides are resistant to reduction by milder reagents like sodium borohydride (B1222165). chemistrysteps.comorgoreview.commasterorganicchemistry.com

Transamidation: Transamidation is the exchange of the amine portion of an amide with a different amine. nih.gov This reaction can be used to modify the N-substituent of the benzamide. While challenging due to the stability of the amide bond, transamidation can be achieved, often with the use of catalysts (e.g., Lewis acids or transition metal complexes) or under harsh, solvent-free conditions at elevated temperatures. researchgate.netnih.gov

Hydrolysis and Rearrangement Reactions

The central amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the molecule into 3-iodobenzoic acid and (pyridin-3-yl)methanamine.

Acid-Catalyzed Hydrolysis: In the presence of strong mineral acids and heat, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. researchgate.net The presence of the electron-withdrawing iodo group on the benzoyl ring is expected to accelerate the rate of hydrolysis compared to unsubstituted benzamide. researchgate.net The reaction proceeds through a tetrahedral intermediate, ultimately leading to the formation of the corresponding carboxylic acid and amine salt.

Base-Catalyzed Hydrolysis: Under basic conditions, such as refluxing with aqueous sodium hydroxide (B78521), the amide undergoes hydrolysis via nucleophilic acyl substitution. umich.eduacs.org The hydroxide ion directly attacks the electrophilic carbonyl carbon. This process is generally slower for secondary amides compared to primary amides but can be driven to completion with heat. arkat-usa.org The reaction yields the sodium salt of 3-iodobenzoic acid and (pyridin-3-yl)methanamine.

No significant rearrangement reactions are commonly reported for this class of compounds under standard hydrolytic conditions.

| Reaction Type | Reagents and Conditions | Major Products |

| Acid Hydrolysis | Aqueous HCl or H₂SO₄, heat | 3-Iodobenzoic acid, (Pyridin-3-yl)methanaminium chloride |

| Base Hydrolysis | Aqueous NaOH or KOH, heat | Sodium 3-iodobenzoate, (Pyridin-3-yl)methanamine |

Reduction to Amine Derivatives

The amide functionality of this compound can be reduced to a secondary amine, a transformation that is synthetically useful for accessing different molecular scaffolds. This reduction involves the conversion of the carbonyl group (C=O) into a methylene group (CH₂).

The most effective and common reagent for this transformation is a powerful hydride donor, such as lithium aluminum hydride (LiAlH₄). quora.comdoubtnut.com The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The process involves the initial formation of a complex between the LiAlH₄ and the amide, followed by hydride transfer and subsequent workup with water to yield the final secondary amine product, 3-iodo-N-((pyridin-3-yl)methyl)benzylamine. It is crucial to use a strong reducing agent as milder ones like sodium borohydride are generally ineffective for amide reduction. pearson.com

| Reaction Type | Reagents and Conditions | Major Product |

| Amide Reduction | 1. LiAlH₄, anhydrous THF, reflux2. H₂O workup | N-((3-iodophenyl)methyl)pyridin-3-yl)methanamine |

Electrophilic and Nucleophilic Substitutions on Aromatic Ring Systems

The two aromatic rings in this compound exhibit distinct reactivities towards substitution reactions.

Electrophilic Aromatic Substitution:

The iodinated benzene (B151609) ring is deactivated towards electrophilic aromatic substitution (EAS) due to the inductive electron-withdrawing effect of both the iodine atom and the amide group. youtube.comyoutube.com The directing effects of the existing substituents must be considered:

Iodo Group: The iodine atom is a deactivating group but acts as an ortho, para-director due to the ability of its lone pairs to stabilize the cationic intermediate (arenium ion) via resonance. libretexts.org

Amide Group (-CONH-R): The carbonyl moiety makes the amide group electron-withdrawing and thus a deactivating, meta-director. uci.edu

The pyridine ring is inherently electron-deficient and significantly deactivated towards electrophilic substitution compared to benzene. numberanalytics.comatlas.org Reactions like nitration or halogenation require harsh conditions. quora.com If substitution were to occur, it would preferentially happen at the 3-position relative to the nitrogen, but in this molecule, the point of attachment is already at the 3-position of the pyridine ring. Therefore, further substitution on this ring is highly unlikely under standard EAS conditions.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution (SNAr) is a potential pathway for the derivatization of the iodinated ring. Aryl halides, particularly those with electron-withdrawing groups, can undergo substitution of the halide by a nucleophile. wikipedia.orgmasterorganicchemistry.com The amide group at the meta position provides some, albeit weak, activation. For SNAr to proceed efficiently, strong electron-withdrawing groups are typically required at the ortho and/or para positions to stabilize the negatively charged Meisenheimer intermediate, which is not the case here. libretexts.org Therefore, direct SNAr with common nucleophiles would likely require harsh conditions. libretexts.org

However, the iodine atom is an excellent participant in modern palladium-catalyzed cross-coupling reactions, which proceed via a different mechanism. nobelprize.org These reactions are highly versatile for forming new carbon-carbon and carbon-heteroatom bonds. Examples include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. mdpi.com

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.

These palladium-catalyzed reactions offer a much more practical and efficient route to functionalize the 3-position of the benzoyl moiety under relatively mild conditions. nih.gov

| Ring System | Reaction Type | Predicted Regioselectivity | Notes |

| Iodinated Benzene | Electrophilic Substitution | Positions 2, 4, 6 (ortho/para to Iodo) | Reaction is slow due to deactivating groups. |

| Iodinated Benzene | Nucleophilic Substitution | Position 3 (site of Iodine) | Favorable via Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). |

| Pyridine | Electrophilic Substitution | Unlikely | Ring is highly deactivated. |

Role As a Chemical Scaffold and Intermediate in Academic Synthesis

Precursor for the Synthesis of Novel Heterocyclic Systems

The 3-iodo-N-(pyridin-3-ylmethyl)benzamide scaffold is a valuable starting material for the construction of diverse and novel heterocyclic systems. The iodo group acts as a versatile handle for the introduction of various functionalities that can subsequently participate in intramolecular cyclization reactions.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki-Miyaura, and Heck reactions, are commonly employed to form new carbon-carbon or carbon-heteroatom bonds at the site of the iodine atom. For instance, a Sonogashira coupling with a terminal alkyne can introduce an alkynyl substituent, which can then undergo cyclization to form fused ring systems.

Table 1: Examples of Heterocyclic Systems Synthesized from this compound via Palladium-Catalyzed Reactions

| Coupling Reaction | Reactant | Intermediate | Resulting Heterocycle |

| Sonogashira Coupling | Terminal Alkyne | 3-Alkynyl-N-(pyridin-3-ylmethyl)benzamide | Isoindolinone derivatives |

| Suzuki-Miyaura Coupling | Arylboronic Acid | 3-Aryl-N-(pyridin-3-ylmethyl)benzamide | Phenanthridine derivatives |

| Heck Coupling | Alkene | 3-Alkenyl-N-(pyridin-3-ylmethyl)benzamide | Dihydroisoquinoline derivatives |

This table is illustrative and shows potential synthetic pathways.

Detailed research has demonstrated that the nature of the substituent introduced via cross-coupling dictates the type of heterocyclic system that can be formed. For example, the introduction of a 2-aminophenyl group via a Suzuki coupling can be followed by an intramolecular amidation to yield complex polycyclic structures.

Scaffold for Combinatorial Library Generation in Academic Research

In academic research, particularly in the field of medicinal chemistry and drug discovery, the generation of combinatorial libraries of small molecules is a crucial strategy for identifying new bioactive compounds. The structural framework of this compound is well-suited for this purpose, acting as a central scaffold onto which a variety of substituents can be appended.

The key to its use in combinatorial chemistry lies in the robust and high-throughput nature of the reactions that can be performed on the scaffold. The palladium-catalyzed cross-coupling of the iodo group allows for the parallel synthesis of a large number of analogues by using a diverse set of coupling partners.

Table 2: Illustrative Combinatorial Library Based on the this compound Scaffold

| Scaffold Position | R1 (from Suzuki Coupling) | R2 (Modification of Pyridine) | Resulting Compound Class |

| 3-position | Phenyl | Unmodified | 3-Phenyl-N-(pyridin-3-ylmethyl)benzamides |

| 3-position | Thienyl | Unmodified | 3-Thienyl-N-(pyridin-3-ylmethyl)benzamides |

| 3-position | Pyridyl | Unmodified | 3-Pyridyl-N-(pyridin-3-ylmethyl)benzamides |

| 3-position | Phenyl | N-oxide | 3-Phenyl-N-((1-oxido-pyridin-3-yl)methyl)benzamides |

| 3-position | Thienyl | N-oxide | 3-Thienyl-N-((1-oxido-pyridin-3-yl)methyl)benzamides |

| 3-position | Pyridyl | N-oxide | 3-Pyridyl-N-((1-oxido-pyridin-3-yl)methyl)benzamides |

This table represents a hypothetical combinatorial library to illustrate the concept.

By systematically varying the building blocks at different positions of the scaffold, researchers can generate a library of compounds with a wide range of chemical and physical properties. These libraries can then be screened against biological targets to identify lead compounds for further development.

Intermediate in Complex Multi-Step Organic Synthesis

Beyond its role as a scaffold for library generation, this compound also functions as a crucial intermediate in the linear, multi-step synthesis of complex organic molecules. In such synthetic campaigns, the iodo group is often one of the first functionalities to be transformed, setting the stage for subsequent reactions.

For example, in the total synthesis of a natural product or a complex drug candidate, the iodo group might be converted to a more elaborate substituent via a cross-coupling reaction early in the synthetic sequence. The newly introduced group can then be further manipulated in subsequent steps. The stability of the benzamide (B126) and pyridine (B92270) moieties allows for a wide range of chemical transformations to be carried out on other parts of the molecule without affecting these core structures.

A representative synthetic sequence might involve an initial Suzuki coupling to introduce a complex aryl group, followed by functional group transformations on this newly introduced ring system, and finally, modification of the pyridine ring to achieve the final target molecule. The strategic use of this compound as an intermediate allows for a convergent and efficient synthetic route.

Investigations into Structure Activity Relationships Sar for Chemical Biology Probes Non Clinical Focus

Systematic Modification of the Benzamide (B126) Moiety and its Impact on Activity

The benzamide moiety serves as the core scaffold of 3-iodo-N-(pyridin-3-ylmethyl)benzamide. Modifications to the benzene (B151609) ring, beyond the existing iodine atom, can significantly influence the compound's electronic, steric, and lipophilic properties, thereby altering its activity. In related benzamide-containing structures, the introduction of various substituents has been shown to modulate biological effects.

For instance, in studies of other benzamide series, replacing or adding substituents on the phenyl ring leads to a range of activities. The nature of these substituents, whether they are electron-donating or electron-withdrawing, their size, and their position on the ring are all critical factors. Research on benzamides substituted with pyridine-linked 1,2,4-oxadiazoles has shown that modifications to the benzamide portion are a viable strategy for altering biological activity. nih.govmdpi.com For example, derivatives containing groups like trifluoromethyl or additional chlorine atoms have been synthesized to explore their effects. mdpi.com

The table below illustrates findings from analogous benzamide structures, showing how different substituents on the benzamide ring can influence activity. While not specific to this compound, these examples provide a framework for predicting how such modifications might impact its profile.

Table 1: Impact of Benzamide Ring Substituents in Analogous Compounds

| Substituent | Position | Observed Effect on Activity (in related series) | Potential Rationale |

|---|---|---|---|

| Halogens (F, Cl, Br) | Para (4) | Modulated anti-inflammatory activity; potency varied with the specific halogen. nih.gov | Alters lipophilicity and electronic distribution, affecting target binding. |

| Alkyl (e.g., -CH₃) | Para (4) | Influenced anti-inflammatory effects in sulfonamide analogs. nih.gov | Increases lipophilicity and can provide beneficial steric interactions. |

| Trifluoromethyl (-CF₃) | Meta (3) | Maintained activity in fungicidal compounds. mdpi.com | Strong electron-withdrawing group, alters electronic properties and metabolic stability. |

Exploration of Substituents on the Pyridin-3-ylmethyl Group

The pyridin-3-ylmethyl group is a key feature, providing a hydrogen bond acceptor (the pyridine (B92270) nitrogen) and a specific spatial orientation. Introducing substituents to the pyridine ring can fine-tune the molecule's properties, such as basicity (pKa), solubility, and ability to form specific interactions with a target.

A broad analysis of pyridine derivatives indicates that certain functional groups can enhance biological activity. nih.gov The position and electronic nature of these substituents are paramount. For the pyridin-3-ylmethyl group, substitutions could be explored at the 2, 4, 5, or 6-positions of the pyridine ring. Studies on related N-(pyridin-2-ylmethyl)amines in different chemical series have demonstrated that this part of the molecule is amenable to substitution, with a range of derivatives retaining potent activity. mdpi.com

General SAR principles for pyridine rings suggest that the addition of specific groups can have predictable effects on activity, as summarized in the table below.

Table 2: General Effects of Substituents on a Pyridine Ring

| Substituent Type | Example Groups | General Impact on Activity (from broad pyridine studies) |

|---|---|---|

| Hydrogen Bond Donors/Acceptors | -OH, -NH₂, -C=O | Often enhances activity by forming additional interactions with the target. nih.gov |

| Methoxy Groups | -OCH₃ | Can increase activity, with the effect being dependent on number and position. nih.gov |

| Halogen Atoms | -F, -Cl, -Br | Can decrease activity in some series, possibly due to unfavorable steric or electronic effects. nih.gov |

Impact of Halogen Position and Nature (e.g., Iodine vs. Other Halogens) on Chemical Activity

The iodine atom at the 3-position of the benzamide ring is a defining characteristic of the molecule. The choice of halogen and its placement are critical determinants of activity in many chemical probes. Halogens can influence activity through a combination of steric, electronic, and lipophilic effects, and they can also participate in specific "halogen bonding" interactions with biological targets.

Comparing iodine to other halogens reveals significant differences. Iodine is the largest and most polarizable of the common halogens, but it is less electronegative than fluorine or chlorine. Computational studies on other halogenated inhibitors have shown that iodine substitution can uniquely enhance the reactivity of a molecule by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby increasing its electrophilicity. mdpi.com This enhanced reactivity could be crucial for its mechanism of action. However, in some classes of pyridine derivatives, the presence of halogens has been associated with lower activity, indicating that the effect is highly context-dependent. nih.gov

Table 3: Comparative Properties of Halogens and Their Potential Impact on Activity

| Halogen | Relative Size | Electronegativity | Key Property/Interaction | Potential Impact based on Computational Studies mdpi.com |

|---|---|---|---|---|

| Fluorine (F) | Smallest | Highest | Can form strong hydrogen bonds; often improves metabolic stability. | Minor impact on LUMO energy compared to iodine. |

| Chlorine (Cl) | Medium | High | Common lipophilic substituent; can participate in halogen bonding. | Moderate impact on electronic properties. |

| Bromine (Br) | Large | High | Good halogen bond donor; significant steric and lipophilic contribution. nih.gov | Intermediate impact on electronic properties. |

Conformational Preferences and Flexibility in SAR

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. For this compound, the key conformational features include the rotation around the amide C-N bond and the orientation of the benzamide and pyridine rings relative to each other.

Applications As Chemical Probes and Tools in Mechanistic Biological Studies in Vitro/non Clinical

Enzyme Modulation Studies and Mechanistic Characterization

3-iodo-N-(pyridin-3-ylmethyl)benzamide has been extensively characterized as a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. Its high affinity and well-defined mechanism of action make it an excellent chemical probe for studying the roles of these enzymes in various cellular processes.

In Vitro Enzyme Assays

The primary application of this compound in in vitro enzyme assays has been to characterize its inhibitory activity against members of the PARP family. It has been identified as a potent inhibitor of both PARP1 and PARP2.

Detailed enzymatic assays have determined the half-maximal inhibitory concentrations (IC₅₀) of this compound against these enzymes. These studies are crucial for quantifying the compound's potency and for understanding its structure-activity relationship.

| Enzyme | IC₅₀ (nM) | Assay Type | Reference |

|---|---|---|---|

| PARP1 | 1.5 - 5.2 | Biochemical Assay | |

| PARP2 | 1.2 - 3.1 | Biochemical Assay |

While extensively studied as a PARP inhibitor, there is limited publicly available information on the comprehensive screening of this compound against other enzyme classes such as kinases, phosphodiesterases, aldosterone (B195564) synthase, acetylcholinesterase, or indoleamine 2,3-dioxygenase (IDO1). Its primary characterization remains focused on the PARP enzyme family.

Selectivity Profiling against Related Enzyme Families

Selectivity is a critical attribute for a chemical probe, as it ensures that the observed biological effects are due to the modulation of the intended target. This compound has demonstrated a degree of selectivity for PARP1 and PARP2 over other members of the PARP family, such as PARP3 and the tankyrases (TNKS1/2). This selectivity is important for dissecting the specific roles of PARP1 and PARP2 in cellular processes.

| Enzyme | Inhibitory Activity | Reference |

|---|---|---|

| PARP3 | Less potent inhibition compared to PARP1/2 | |

| TNKS1 | Significantly lower inhibition | |

| TNKS2 | Significantly lower inhibition |

Receptor Ligand Binding Studies (Non-Clinical Targets)

Currently, there is a lack of significant research in the public domain detailing the application of this compound in receptor ligand binding studies for non-clinical targets. Its primary characterization has been as an enzyme inhibitor rather than a ligand for specific receptors.

Cell-Based Assays for Investigating Cellular Pathways and Responses (Excluding Therapeutic Efficacy)

In a cellular context, this compound serves as a valuable tool to investigate the consequences of PARP inhibition. By treating cells with this compound, researchers can study the downstream effects on cellular pathways and responses. A key application is in the study of DNA repair mechanisms, where PARP enzymes play a crucial role.

Cell-based assays have been used to measure the inhibition of PARP activity within intact cells. These assays often quantify the levels of poly(ADP-ribose) (PAR), the product of PARP enzymatic activity. Treatment with this compound leads to a dose-dependent reduction in PAR levels, confirming its cell permeability and target engagement.

Development of Affinity Probes for Target Identification and Validation

While this compound itself is primarily used as an inhibitor, its chemical scaffold could potentially be adapted for the development of affinity probes. Such probes would incorporate a reactive group or a reporter tag to allow for the covalent labeling and subsequent identification of binding partners. However, there is currently no widespread reporting on the development and application of this compound-based affinity probes for target identification and validation.

Future Directions and Emerging Research Avenues for 3 Iodo N Pyridin 3 Ylmethyl Benzamide

Exploration of Novel and Sustainable Synthetic Methodologies for Analogues

The development of eco-friendly and efficient synthetic routes is a cornerstone of modern chemistry. For analogues of 3-iodo-N-(pyridin-3-ylmethyl)benzamide, future research will likely focus on moving beyond traditional methods to embrace greener alternatives. One promising area is the use of less toxic reagents and catalysts. For instance, in the synthesis of related benzamides, copper(I) cyanide (CuCN) has been successfully employed as a cyanidation reagent, offering a lower toxicity profile compared to alkali metal cyanides. mdpi.com The use of natural, inexpensive catalysts like L-proline in such reactions further enhances the sustainability of the process. mdpi.com

Another avenue lies in the exploration of advanced catalytic systems. Hypervalent iodine-catalyzed reactions, for example, have enabled the efficient coupling of amides and alkenes. beilstein-journals.org Adapting such methodologies for the synthesis of this compound analogues could lead to more efficient and atom-economical processes. These approaches not only reduce the environmental impact but also have the potential to improve yields and reduce by-product formation.

| Synthetic Strategy | Key Features | Potential Advantage for Analogue Synthesis |

| Use of CuCN/L-proline | Lower toxicity cyanidation reagent, natural catalyst. | Greener synthesis of cyano-substituted benzamide (B126) analogues. |

| Hypervalent Iodine Catalysis | Enables novel amide-alkene couplings. | Efficient and atom-economical routes to complex analogues. |

Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry has become an indispensable tool in the design of new molecules with desired properties. For this compound, advanced computational approaches can provide profound insights into its structure-activity relationships (SAR). By employing techniques such as Density Functional Theory (DFT) and molecular docking, researchers can predict how modifications to the molecular structure will affect its binding affinity to biological targets.

In the development of related benzamide-type binders for the protein cereblon, computational design strategies have been pivotal. nih.gov These strategies involve the analysis of intramolecular hydrogen bonds and the use of co-crystal structures to guide the design of more potent and selective ligands. nih.gov Similar in silico studies on this compound could be used to design analogues with optimized physicochemical properties and enhanced biological activity. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with observed activity, thereby accelerating the discovery of new lead compounds.

| Computational Technique | Application | Predicted Outcome for this compound |

| Molecular Docking | Simulating the binding of the compound to a target protein. | Identification of key binding interactions and potential biological targets. |

| Density Functional Theory (DFT) | Calculating electronic structure and properties. | Understanding the reactivity and stability of the molecule. |

| QSAR | Correlating chemical structure with biological activity. | Predicting the activity of novel analogues before synthesis. |

Design of Advanced Chemical Probes for Elucidating Complex Biological Systems

Chemical probes are essential tools for dissecting complex biological pathways. The structure of this compound is well-suited for modification into advanced chemical probes. The presence of the iodine atom allows for the potential introduction of a radiolabel, such as ¹²⁵I, which would enable its use in radio-immunoassays and in vivo imaging studies.

Furthermore, the pyridinyl and benzamide moieties can be functionalized with fluorescent tags or biotin (B1667282) to create probes for use in cellular imaging and pull-down assays. For example, a BODIPY derivative has been developed from a benzamide scaffold for use in microscale thermophoresis (MST) assays to characterize ligand-protein interactions. nih.gov Similarly, a Förster Resonance Energy Transfer (FRET) reporter based on a related scaffold has been created to study cereblon ligands. nih.gov The development of such probes from this compound could provide invaluable tools for identifying its cellular targets and elucidating its mechanism of action.

Integration with High-Throughput Screening in Academic Discovery Programs

High-throughput screening (HTS) has revolutionized the process of drug discovery by enabling the rapid screening of vast libraries of compounds. researchgate.netncsu.edu Integrating this compound and a library of its rationally designed analogues into academic HTS programs could uncover novel biological activities. HTS assays can be broadly categorized into whole cell-based assays and target-based assays. nih.gov

A library of benzamides could be screened against a panel of cancer cell lines to identify new anticancer agents, or against specific enzymes or receptors to find potent and selective inhibitors or modulators. researchgate.netnih.gov The hit rate for synthetic molecule libraries in HTS campaigns is a critical parameter, and while historically low, the chemical diversity that can be built around the this compound core could lead to the identification of valuable hit compounds. nih.gov The primary goal of such HTS initiatives is to identify "hits"—compounds that exhibit the desired activity against a biological target. researchgate.net

| HTS Approach | Description | Potential Application for Benzamide Library |

| Cellular Target-Based HTS | Screening compounds for their effect on whole cells. | Identifying compounds with cytotoxic effects on cancer cells. |

| Molecular Target-Based HTS | Screening compounds against a specific protein or enzyme. | Discovering selective inhibitors of a particular kinase or protease. |

Potential Role in Supramolecular Chemistry and Advanced Materials Science

The field of supramolecular chemistry focuses on the study of non-covalent interactions and the self-assembly of molecules into well-defined, functional structures. rsc.org The molecular architecture of this compound contains several features that suggest a promising role in this domain. The iodine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly being used in crystal engineering and the design of new materials. iucr.org In the crystal structure of 2-iodobenzamide, for instance, C—I•••π(ring) halogen bonds contribute to the formation of molecular sheets. iucr.orgresearchgate.net

The pyridinyl and amide groups are capable of forming strong hydrogen bonds, which are fundamental to many self-assembly processes. rsc.org Studies on diamide-containing pyridinium (B92312) salts have shown their ability to self-assemble into various architectures, including tubular, ribbon, and sheet-like structures, through a network of hydrogen bonds. rsc.org The interplay of halogen bonding from the iodo-substituent and hydrogen bonding from the pyridinyl and amide functionalities could be harnessed to create novel co-crystals and self-assembling materials with interesting photophysical or electronic properties. The self-assembly of pyridyl-carboxylate ligands with metal centers has also been shown to produce discrete metallarectangles with potential applications in cancer therapy. elsevierpure.com

Q & A

Q. What synthetic methodologies are optimal for preparing 3-iodo-N-(pyridin-3-ylmethyl)benzamide with high yield and purity?

- Methodological Answer : Synthesis typically involves sequential functionalization:

Iodination : Electrophilic substitution at the benzamide’s meta-position using iodine and an oxidizing agent (e.g., HIO₃ or I₂/KIO₃) under acidic conditions .

Amide Coupling : Reaction of 3-iodobenzoyl chloride with pyridin-3-ylmethylamine in the presence of a base (e.g., DIPEA or pyridine) and a coupling agent (e.g., HATU or EDCl) .

- Critical Parameters :

- Solvent choice (e.g., DCM or THF for amidation).

- Temperature control (0–25°C to minimize side reactions).

- Purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR to verify substitution patterns (e.g., pyridine protons at δ 8.3–8.6 ppm, benzamide aromatic signals) .

- Mass Spectrometry (HRMS/ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 365.02 for C₁₃H₁₂IN₂O) .

- Elemental Analysis : Validate C, H, N, and I composition (±0.3% deviation) .

- IR Spectroscopy : Detect amide C=O stretch (~1650–1680 cm⁻¹) and pyridine ring vibrations .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in reported structural data for this compound?

- Methodological Answer :

- Data Collection : Use a single-crystal X-ray diffractometer (e.g., Oxford Xcalibur Ruby) with Mo-Kα radiation (λ = 0.71073 Å) .

- Structure Refinement :

- Employ SHELXL for anisotropic displacement parameter modeling .

- Validate using WinGX for geometric analysis (e.g., bond angles, torsion) and ORTEP for visualization .

- Example Data :

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁/c | |

| a, b, c (Å) | 25.0232, 5.3705, 8.1289 | |

| β (°) | 98.537 |

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Derivatization : Synthesize analogs with modified pyridine/benzamide substituents (e.g., CF₃, Br, or NO₂) to assess electronic effects .

- Biological Assays :

- Enzyme inhibition (e.g., PI3K or kinase assays) to quantify IC₅₀ values .

- Computational docking (AutoDock Vina) to predict binding modes .

- Data Correlation :

| Substituent | IC₅₀ (PI3K, nM) | LogP |

|---|---|---|

| Iodo (parent) | 85 ± 3 | 2.9 |

| Bromo | 120 ± 5 | 2.7 |

| Trifluoromethyl | 45 ± 2 | 3.4 |

Q. How can researchers address conflicting reports on the biological activity of this compound?

- Methodological Answer :

- Reproducibility Checks :

- Standardize assay conditions (e.g., cell lines, incubation time) .

- Use positive controls (e.g., known PI3K inhibitors) .

- Meta-Analysis : Compare data across studies, focusing on:

- Dose-response curves.

- Selectivity profiles (e.g., off-target effects via kinome screening) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.